molecular formula C14H18Br2 B13690180 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 184885-74-3

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13690180
CAS No.: 184885-74-3
M. Wt: 346.10 g/mol
InChI Key: QERFRLDJQXJZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetramethyltetrahydronaphthalene. This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the naphthalene ring, along with four methyl groups at the 1, 1, 4, and 4 positions. It has the molecular formula C14H18Br2 and a molecular weight of 346.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

    Oxidation: Formation of naphthoquinones.

Scientific Research Applications

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the naphthalene ring structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .

Properties

CAS No.

184885-74-3

Molecular Formula

C14H18Br2

Molecular Weight

346.10 g/mol

IUPAC Name

6,7-dibromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3

InChI Key

QERFRLDJQXJZBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)Br)Br)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.